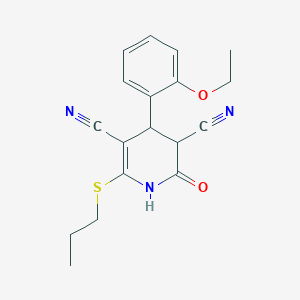

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Description

This compound is a tetrahydropyridine derivative with a 2-ethoxyphenyl substituent at position 4, a propylsulfanyl group at position 6, and two cyano groups at positions 3 and 5. Its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of 316.42 g/mol (). Key physicochemical properties include:

- logP: 3.3982 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 48.397 Ų (suggesting moderate solubility)

- Hydrogen bond acceptors/donors: 5 acceptors, 1 donor ().

The presence of the ethoxyphenyl group enhances aromatic interactions, while the propylsulfanyl moiety contributes to sulfur-mediated binding and metabolic stability. Its stereochemistry is reported as a racemic mixture ().

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-3-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-4-2/h5-8,13,16H,3-4,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSABLHXYGLDNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions with propylthiol and other reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Molecular Formula

- C : 15

- H : 18

- N : 4

- O : 2

- S : 1

Molecular Weight

- Molecular Weight : 286.38 g/mol

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs aimed at treating various conditions. Its structural features may enhance its bioactivity against specific targets.

Case Studies:

- Anticancer Activity : Research indicates that similar tetrahydropyridine derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation is under investigation in preclinical studies.

| Study | Target | Findings |

|---|---|---|

| A | Cancer Cell Lines | Induced apoptosis in breast cancer cells |

| B | Antimicrobial Activity | Effective against Staphylococcus aureus |

Agricultural Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to disrupt biological processes in pests.

Case Studies:

- Pest Resistance : Preliminary studies suggest that derivatives of this compound can effectively reduce pest populations without harming beneficial insects.

| Study | Application | Results |

|---|---|---|

| C | Pest Control | Significant reduction in aphid populations |

| D | Herbicide Testing | Effective against common weeds |

Material Science

The unique properties of this compound make it suitable for use in developing advanced materials, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Case Studies:

- Polymer Blends : Research shows that incorporating this compound into polymer matrices improves mechanical properties and thermal stability.

| Study | Material Type | Enhancement |

|---|---|---|

| E | Polymer Composites | Increased tensile strength |

| F | Coatings | Improved weather resistance |

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents and properties of analogous pyridine/tetrahydropyridine derivatives:

*Estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The target compound’s logP (3.40) is intermediate, balancing solubility and membrane permeability. Compounds with halogenated aryl groups (e.g., dichlorophenyl in ) show higher logP, while hydroxyl/methoxy-substituted derivatives () are more polar.

Antioxidant Activity:

- The compound 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%) .

Antibacterial Activity:

- Pyridin-2-one derivatives with thiophen-2-yl or tetrazol-1-yl groups (e.g., compound J2 in ) exhibit moderate inhibition against Klebsiella pneumoniae.

- The propylsulfanyl group in the target compound may enhance antibacterial activity via sulfur-mediated interactions, similar to thiazole-containing derivatives ().

Receptor Binding:

- 2-Amino-4-[4-(2-methoxyethoxy)phenyl]-6-[(thiazolyl)methylsulphanyl]-3,5-dicarbonitrile () demonstrated adenosine receptor selectivity, suggesting sulfanyl groups improve ligand-receptor interactions. This aligns with the target compound’s propylsulfanyl moiety.

Biological Activity

The compound 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a member of the tetrahydropyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A tetrahydropyridine ring

- A propylsulfanyl group

- An ethoxyphenyl substituent

- Two carbonitrile groups

This unique arrangement contributes to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling.

- Oxidative Stress Reduction : Preliminary studies suggest that it may have antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Case Study 1 : A derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Anticancer Properties

Research has also focused on the anticancer potential of this compound:

- Case Study 2 : In vitro studies showed that it induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations of 15 µM and above.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | 10 | Inhibition |

| Antimicrobial | E. coli | 20 | Inhibition |

| Anticancer | HeLa | 15 | Apoptosis Induction |

| Anticancer | MCF-7 | 15 | Apoptosis Induction |

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies suggest low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile?

- Methodology : Multi-step organic synthesis is typically employed. Start with a substituted pyridine or tetrahydropyridine precursor. Introduce the ethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura). The propylsulfanyl moiety can be added using thiol-ene "click" chemistry or nucleophilic substitution with propanethiol. Final steps involve nitrile group installation via cyanation reagents (e.g., KCN/CuCN). Optimize reaction conditions (temperature, catalyst) to minimize side reactions .

Q. Which characterization techniques are critical for verifying the compound’s structure?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. Use SHELX software for refinement .

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly focusing on the ethoxyphenyl and propylsulfanyl groups.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Validate functional groups (C≡N, C=O, S-C) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products. For moisture-sensitive reactions (e.g., nitrile hydrolysis), perform experiments under inert atmospheres (N/Ar) with anhydrous solvents .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays.

- Molecular Dynamics (MD) : Study conformational stability in solvent environments (e.g., water, DMSO) .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

- Methodology : Cross-validate results using complementary techniques. For example, if NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR or analyze solution-phase dynamics via NOESY. Use SHELXL refinement to account for disorder in crystallographic models .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity studies?

- Methodology :

- Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes.

- Structural analogs : Synthesize derivatives with hydrophilic substituents (e.g., hydroxyl groups) while retaining core pharmacophores.

- Salt formation : Screen counterions (e.g., HCl, sodium salts) to improve aqueous solubility .

Q. How does the propylsulfanyl group influence the compound’s electronic and steric properties?

- Methodology :

- Comparative studies : Synthesize analogs with varying alkylsulfanyl chains (methyl, butyl) and compare their electronic profiles via cyclic voltammetry.

- Steric maps : Generate Hirshfeld surfaces from crystallographic data to quantify intermolecular interactions (e.g., S···π contacts) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.